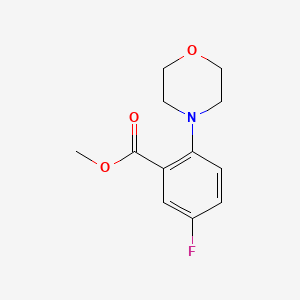

Methyl 5-Fluoro-2-morpholinobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONVZHSFEFHYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for Methyl 5 Fluoro 2 Morpholinobenzoate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 5-fluoro-2-morpholinobenzoate, the primary disconnection points are the C-N bond of the morpholine (B109124) ring and the ester linkage. This suggests two main synthetic routes:

Route A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the reaction of a suitably activated fluorinated benzoic acid derivative with morpholine. The fluorine atom at the 5-position and an activating group (like a nitro group) ortho or para to the leaving group would facilitate this reaction.

Route B: Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction provides an alternative for forming the C-N bond, particularly if the aromatic ring is not sufficiently activated for SNAr. acsgcipr.org This method is versatile and can be applied to a wide range of substrates. acsgcipr.orgnumberanalytics.com

The final step in either route would be the esterification of the resulting carboxylic acid to form the methyl ester. A retrosynthetic diagram for the synthesis of 3-Amino-5-fluoro-2-iodobenzoate illustrates a similar strategic approach to substituted benzoates. researchgate.net

Precursor Synthesis and Starting Material Derivatization for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors.

Synthesis of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acids are crucial building blocks. ossila.com A common method for their synthesis is the Schiemann reaction, where an aminobenzoic acid is converted to its diazonium salt and then treated with a fluoride (B91410) source. wikipedia.org For instance, 4-fluorobenzoic acid can be prepared from 4-aminobenzoic acid via this method. wikipedia.orgorgsyn.org

Alternative approaches include the nucleophilic fluorination of iodonium (B1229267) salts, although this may require specific activating groups for good yields. arkat-usa.org The synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid has been achieved through the nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum, followed by esterification. google.com This highlights a potential route to a key intermediate for our target molecule.

Introduction of the Morpholine Functionality into Aromatic Systems

The introduction of a morpholine ring onto an aromatic system is a key step. researchgate.net Morpholine, with its secondary amine, can act as a nucleophile in both SNAr and Buchwald-Hartwig amination reactions. wikipedia.orgacs.orgnih.gov

In an SNAr reaction, a di-halo substituted benzene (B151609) ring, activated by an electron-withdrawing group, can react with morpholine. The more activated halogen will be displaced. The Buchwald-Hartwig amination offers a more general method for this transformation. acsgcipr.orgnumberanalytics.comwuxiapptec.com This palladium-catalyzed reaction couples an aryl halide or triflate with an amine, in this case, morpholine. numberanalytics.com The choice of palladium precursor, ligand, and base is critical for the success of this reaction. wuxiapptec.comyoutube.com

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The final step in the synthesis is the formation of the methyl ester. This can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, is a common choice.

Alternatively, for more sensitive substrates, milder methods can be employed. These include reaction with diazomethane (B1218177) or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with methanol. A study on the esterification of fluorinated aromatic carboxylic acids using a heterogeneous catalyst, UiO-66-NH2, demonstrated a significant reduction in reaction time compared to traditional methods. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. bristol.ac.uk

Solvent Effects on Reaction Efficiency

The choice of solvent can have a profound impact on the rate and outcome of a reaction. libretexts.org In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred over protic solvents like water or methanol. acs.orgnih.gov This is because polar aprotic solvents can solvate the cation of the nucleophile while leaving the anion relatively "bare," thus increasing its nucleophilicity. acs.orgnih.gov The rate of SNAr reactions can be significantly faster in dipolar aprotic solvents. acs.org

For Buchwald-Hartwig aminations, a variety of solvents can be used, including ethereal solvents (like dioxane and THF), aromatic solvents (like toluene), and alcohols. wuxiapptec.com The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. wuxiapptec.comyoutube.com It is important to avoid solvents like chloroform (B151607) and pyridine (B92270), which can inhibit the palladium catalyst. wuxiapptec.com

The following table summarizes the effect of different solvents on the rate of a typical SNAr reaction:

| Solvent | Dielectric Constant | Relative Rate |

| Methanol | 32.6 | 1 |

| Acetonitrile | 36.6 | 1.6 x 10^3 |

| DMF | 36.7 | 2.8 x 10^6 |

| DMSO | 46.7 | 1.3 x 10^7 |

This table is a generalized representation based on established principles of solvent effects in SNAr reactions and does not represent specific experimental data for the synthesis of this compound.

Catalyst Screening and Performance Evaluation

The efficiency of the synthesis is highly dependent on the catalytic system employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for creating C-N bonds and is frequently used for synthesizing N-aryl morpholines. researchgate.net The choice of both the palladium precursor and the ancillary phosphine (B1218219) ligand is critical for achieving high yields and reaction efficiency.

Researchers have developed increasingly sophisticated generations of Buchwald precatalysts and ligands to improve stability, activity, and substrate scope. sigmaaldrich.com First-generation catalysts were effective but often required harsh conditions. sigmaaldrich.com Later generations, such as G3 and G4 precatalysts, offer greater stability, solubility, and can function with lower catalyst loadings and weaker bases. sigmaaldrich.com For the coupling of aryl halides with secondary amines like morpholine, catalytic systems such as Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands like RuPhos have proven highly effective, even under solvent-free conditions. researchgate.netdntb.gov.ua

The performance of various catalytic systems is typically evaluated based on reaction yield, time, and catalyst loading. Below is a comparative table illustrating the performance of different conceptual catalytic systems for this type of transformation.

Table 1: Catalyst System Performance in a Model Buchwald-Hartwig Amination

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 100 | High |

| Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 110 | High |

| [Pd(crotyl)Cl]₂ | BippyPhos | KOt-Bu | Water (micellar) | 70 | Good |

This is a representative table based on typical conditions for similar reactions. Specific yields for this compound would require targeted experimental screening.

Temperature and Pressure Parameterization

Optimizing temperature and pressure is crucial for maximizing yield and minimizing reaction time and by-product formation. For many Buchwald-Hartwig aminations, temperatures typically range from 70°C to 120°C. researchgate.netgoogle.com A Chinese patent describes a synthesis of a related morpholine benzoate compound reacting at 100°C for 8 to 80 hours, indicating that temperature and time are key interrelated parameters. google.com

The reaction is generally conducted at atmospheric pressure, often under an inert atmosphere like nitrogen or argon to protect the palladium catalyst from oxidation. researchgate.netgoogle.com However, for industrial-scale synthesis, reactions might be performed in sealed reactors where pressure can increase due to solvent vapor pressure at elevated temperatures. The use of microwave reactors can lead to rapid heating and higher pressures, potentially accelerating the reaction. nih.govresearchgate.net

Table 2: Temperature and Time Optimization in a Generic N-Arylation Reaction

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|

| 1 | Room Temp | 24 | < 5 | Reaction is too slow at ambient temperature. |

| 2 | 60 | 12 | 65 | Moderate conversion with extended time. |

| 3 | 80 | 8 | 85 | Good conversion in a standard workday. |

| 4 | 100 | 8 | > 95 | Optimal temperature for high yield. google.com |

This table illustrates a typical optimization process. The optimal conditions depend on the specific substrates, catalyst, and solvent used.

Alternative Synthetic Routes and Process Intensification for this compound

While the Buchwald-Hartwig amination is a primary route, alternative synthetic strategies exist. One possibility involves a nucleophilic aromatic substitution (SₙAr) reaction. In this approach, the fluorine atom at the C-2 position of a precursor like methyl 2,5-difluorobenzoate is displaced by morpholine. This reaction is often facilitated by a strong base and a polar aprotic solvent.

Process intensification aims to make chemical manufacturing safer, more efficient, and more sustainable. For the synthesis of this compound, this can be achieved through:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to better yields, higher purity, and enhanced safety compared to batch processing. Microwave-assisted flow synthesis is a particularly powerful tool, allowing for rapid optimization and scale-up. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.govresearchgate.net This can be applied in both batch and flow setups.

Solvent-Free Reactions: Performing the synthesis without a solvent (neat) or under mechanochemical conditions (ball-milling) can significantly reduce waste and simplify purification. dntb.gov.uaresearchgate.net Solvent-free Buchwald-Hartwig aminations have been successfully demonstrated for various aryl halides and secondary amines. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is essential for minimizing environmental impact.

Atom Economy and E-Factor Analysis

Green chemistry metrics quantify the efficiency and environmental footprint of a chemical process. greenchemistry-toolkit.org

Atom Economy (AE): This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the final desired product. wiley-vch.de For the synthesis of this compound from methyl 2,5-difluorobenzoate and morpholine, the only by-product is hydrogen fluoride (HF), which is captured by the base. The atom economy is quite high.

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste to the mass of the product. wiley-vch.deresearchgate.net It provides a more comprehensive view by including waste from solvents, reagents, and workup procedures. A lower E-factor signifies a greener process. researchgate.net Pharmaceutical processes historically have very high E-factors, but applying green principles can significantly reduce them. researchgate.net

Table 3: Green Chemistry Metrics for a Model Synthesis

| Metric | Formula | Ideal Value | Typical Value (Pharma) | Goal |

|---|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | 100% | Varies | Maximize |

| E-Factor | Total Mass of Waste / Mass of Product | 0 | 25 - 100+ | Minimize researchgate.net |

This table provides a general overview of key green chemistry metrics.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green synthesis.

Sustainable Solvents: Traditional solvents used in Buchwald-Hartwig reactions, such as toluene, dioxane, and DMF, are often hazardous and environmentally persistent. Green chemistry encourages their replacement with more sustainable alternatives. Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent green substitutes for these transformations. researchgate.netnsf.gov In some cases, reactions can even be performed in water using micellar catalysis, which employs surfactants to create nanoreactors where the coupling occurs. nih.gov

Waste Minimization Strategies

In the contemporary chemical industry, the principles of green chemistry are paramount, guiding the development of new synthetic processes towards greater sustainability. For the synthesis of this compound, waste minimization is a critical consideration. Strategies to reduce waste are intrinsically linked to the chosen synthetic pathway, focusing on improving atom economy, reducing the use of hazardous substances, and enabling the recycling of valuable materials such as catalysts and solvents.

The SNAr pathway, while conceptually straightforward, can be associated with significant waste generation, particularly from solvents and by-products. However, recent advancements in green chemistry offer several avenues for mitigating this environmental impact.

A primary strategy involves the replacement of conventional volatile organic solvents (VOCs) with more environmentally benign alternatives. The use of water as a solvent is highly desirable due to its non-toxic nature and low cost. Research has demonstrated that SNAr reactions can be effectively carried out in aqueous media, often with the aid of phase-transfer catalysts or surfactants to overcome solubility issues. nih.gov Another promising approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent, which can facilitate high-yield reactions and easy product separation. google.com

The choice of the base is another critical factor. Traditional SNAr reactions often employ strong, hazardous bases. A greener approach involves utilizing weaker, safer bases like sodium carbonate, which can effectively drive the reaction while minimizing safety risks and the generation of corrosive waste. sci-hub.se

Improving the atom economy of the reaction is also a key consideration. This involves designing the reaction to maximize the incorporation of reactant atoms into the final product. In the context of this compound synthesis via SNAr, this would involve careful selection of the starting di-halo-substituted benzene derivative to ensure a high conversion rate and minimize the formation of side products.

| Strategy | Description | Potential Impact on Waste Reduction |

| Solvent Replacement | Utilizing green solvents such as water or polyethylene glycol (PEG) in place of traditional volatile organic compounds (VOCs). | Reduces solvent waste and environmental pollution. PEG can be recycled. |

| Safer Reagents | Employing milder and less hazardous bases like sodium carbonate instead of strong, corrosive bases. | Minimizes hazardous waste and improves process safety. |

| Improved Atom Economy | Optimizing reaction conditions and starting materials to maximize the incorporation of atoms into the final product and reduce by-products. | Decreases the overall volume of waste generated per unit of product. |

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, but its reliance on a precious metal catalyst (palladium) and often demanding reaction conditions necessitates a focus on waste minimization. google.comgoogleapis.com

A significant area of research has been the development of greener solvent systems for Buchwald-Hartwig reactions. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable alternatives to commonly used solvents like toluene and dioxane. google.compatsnap.com Furthermore, conducting these reactions in aqueous micellar systems has shown great promise in reducing organic solvent waste and facilitating catalyst recycling. mdpi.comelsevierpure.comresearchgate.net

Catalyst recycling is a cornerstone of waste minimization in palladium-catalyzed reactions. The high cost and environmental concerns associated with palladium make its recovery and reuse economically and ecologically imperative. Strategies for catalyst recycling include the use of biphasic solvent systems where the catalyst remains in one phase and can be easily separated and reused. sioc-journal.cn Heterogeneous catalysts, where palladium is supported on a solid matrix, also offer a straightforward method for catalyst recovery through simple filtration. e3s-conferences.org Research has also explored the use of palladium catalysts derived from waste sources, further enhancing the sustainability of the process. researchgate.net

The efficiency of the catalyst system itself plays a crucial role. The development of highly active palladium-ligand complexes allows for lower catalyst loadings, often in the parts-per-million (ppm) range, which significantly reduces the amount of palladium waste generated. mdpi.com The use of robust and air-stable ligands also simplifies the reaction setup and reduces the potential for catalyst degradation and waste. nih.gov

| Strategy | Description | Potential Impact on Waste Reduction |

| Green Solvent Selection | Employing sustainable solvents like 2-MeTHF, MTBE, or conducting reactions in aqueous micellar systems. google.compatsnap.commdpi.com | Reduces reliance on hazardous organic solvents and facilitates product separation. |

| Catalyst Recycling | Implementing methods to recover and reuse the palladium catalyst, such as using biphasic systems or heterogeneous catalysts. sioc-journal.cne3s-conferences.orgresearchgate.net | Conserves a precious metal resource and minimizes heavy metal waste. |

| High-Efficiency Catalysts | Utilizing advanced palladium-ligand systems that operate at very low catalyst loadings (ppm levels). mdpi.comnih.gov | Drastically reduces the amount of palladium required and subsequently the waste generated. |

| Flow Chemistry | Adapting the reaction for continuous flow processes, which can improve efficiency, safety, and reduce waste. e3s-conferences.org | Enables better process control, minimizes side reactions, and reduces solvent usage. |

Advanced Spectroscopic and Structural Characterization of this compound: Data Not Publicly Available

Despite a comprehensive search for scientific literature and spectroscopic data, detailed information regarding the advanced spectroscopic and structural characterization of this compound is not available in the public domain.

Searches for experimental or theoretical data pertaining to the vibrational, electronic, and solid-state structural properties of this specific compound did not yield any published research, scholarly articles, or database entries. Consequently, the generation of a detailed, informative, and scientifically accurate article based on the provided outline is not possible at this time.

The requested sections and subsections require specific data points and analysis which are absent from currently accessible scientific literature. This includes:

Advanced Spectroscopic and Structural Characterization of Methyl 5 Fluoro 2 Morpholinobenzoate

X-ray Crystallography and Solid-State Structural Analysis:No crystallographic data for Methyl 5-Fluoro-2-morpholinobenzoate has been published. This prevents any discussion of its crystal structure and solid-state conformation.

Without foundational data from primary scientific sources, any attempt to construct the requested article would rely on speculation and extrapolation from dissimilar molecules, which would violate the core requirements of accuracy and a singular focus on this compound.

Crystal Growth and Quality Assessment

Information regarding the specific methods for the single crystal growth of this compound, such as solvent selection, temperature, and techniques (e.g., slow evaporation, vapor diffusion), is not available in published literature. Consequently, details on the quality assessment of any resulting crystals, including techniques like optical microscopy or X-ray diffraction rocking curve analysis, are also unavailable.

Molecular Packing and Intermolecular Interactions

Without crystallographic data, a definitive analysis of the molecular packing of this compound in the solid state is not possible. This includes the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions that govern the packing, such as:

π-Stacking: The presence of the fluorinated benzene (B151609) ring suggests the possibility of π-stacking interactions. An analysis of these interactions, including the distance and orientation between aromatic rings, cannot be performed without structural data.

Conformational Analysis in the Solid State

A detailed conformational analysis of this compound in the solid state is contingent on crystallographic studies. Key conformational features that remain undetermined include:

The conformation of the morpholine (B109124) ring (e.g., chair, boat, or twist-boat).

The dihedral angles describing the orientation of the morpholine and methyl ester substituents relative to the plane of the benzene ring.

Without this information, a quantitative description of the molecule's three-dimensional structure in the crystalline form cannot be provided.

Computational and Theoretical Investigations of Methyl 5 Fluoro 2 Morpholinobenzoate

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. nih.govemory.edu By mapping the PES, computational chemists can identify the most stable conformations, which correspond to energy minima on the surface. emory.edumdpi.com

For Methyl 5-Fluoro-2-morpholinobenzoate, conformational flexibility arises primarily from rotation around the C-N bond (connecting the benzene (B151609) and morpholine (B109124) rings) and the C-C bond (connecting the benzene ring and the ester group). To identify stable conformers, a systematic scan of the PES is performed by rotating these bonds and calculating the energy at each step. This process reveals the low-energy conformations (local minima) and the global minimum, which represents the most stable conformer. mdpi.com The analysis would likely show that planar or near-planar arrangements of the ester group relative to the benzene ring are favored, while the bulky morpholine group may adopt a twisted orientation to minimize steric hindrance.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | ~50° | ~10° | 0.00 | Most Stable |

| 2 | ~-50° | ~10° | 0.05 | High |

| 3 | ~160° | ~15° | 2.50 | Moderate |

| 4 | ~-160° | ~15° | 2.65 | Moderate |

Note: The data presented is a hypothetical representation to illustrate the expected outcome of a conformational analysis.

Rotational Barriers and Conformational Dynamics

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C-N bond linking the morpholine ring to the benzene ring and the C-C bond connecting the ester group to the benzene ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of these rotational processes.

The rotation around the C-N bond is of significant interest as it dictates the orientation of the morpholine ring relative to the planar benzene ring. This rotation is expected to have a notable energy barrier due to steric hindrance and potential electronic effects between the lone pair of the nitrogen atom and the π-system of the benzene ring. Studies on similar N-aryl substituted systems suggest that the rotational barrier can be influenced by the electronic nature of substituents on the aromatic ring. In the case of this compound, the fluorine atom at the 5-position and the methyl ester at the 2-position will electronically influence the benzene ring, which in turn can affect the C-N rotational barrier. Computational studies on N-phenylcarbamates have shown that electron-withdrawing groups on the phenyl ring can lower the rotational barrier. nih.gov

Similarly, the rotation of the methyl ester group around the C-C bond will also exhibit a rotational energy profile with distinct minima and maxima. The planarity of the ester group with the benzene ring is often favored to maximize π-conjugation, but steric interactions with the adjacent morpholine group can lead to a non-planar ground state conformation. Computational analysis of substituted methyl benzoates has been successfully used to determine these conformational preferences. researchgate.net

A typical approach to compute these rotational barriers involves performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. The energy of the molecule is calculated at each step, resulting in a potential energy surface that reveals the low-energy conformations (minima) and the transition states for rotation (maxima).

Table 1: Anticipated Rotational Barriers for this compound based on Analogous Compounds

| Rotational Bond | Description | Expected Barrier Range (kcal/mol) | Computational Method |

| C(aromatic)-N(morpholine) | Rotation of the morpholine group relative to the benzene ring. | 5 - 15 | DFT (e.g., B3LYP/6-31G) |

| C(aromatic)-C(ester) | Rotation of the methyl ester group relative to the benzene ring. | 2 - 8 | DFT (e.g., B3LYP/6-31G) |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, providing valuable insights into the molecular structure and electronic properties of this compound. These simulations are often used in conjunction with experimental data to aid in spectral assignment and interpretation.

Simulated NMR Spectra and Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzene ring, the morpholine ring, and the methyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and ester groups, and the electron-donating effect of the morpholino group. Similarly, the ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. aiinmr.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (C-H) | 6.5 - 8.0 | Influenced by F, COOCH₃, and morpholine substituents. |

| ¹H | Morpholine (CH₂) | 2.5 - 4.0 | Two distinct signals expected for N-CH₂ and O-CH₂. |

| ¹H | Methyl Ester (CH₃) | 3.5 - 4.0 | Singlet peak. |

| ¹³C | Aromatic (C) | 110 - 160 | Complex pattern due to substitution. |

| ¹³C | Carbonyl (C=O) | 165 - 175 | Downfield chemical shift. |

| ¹³C | Morpholine (CH₂) | 45 - 70 | Two distinct signals expected. |

| ¹³C | Methyl Ester (CH₃) | 50 - 55 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies can then be visualized to understand the nature of the atomic motions for each vibrational mode. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov

For this compound, the calculated IR and Raman spectra would show characteristic bands for the C=O stretching of the ester group, C-F stretching, C-N stretching of the morpholine group, and various vibrations of the benzene ring. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Stretch | Methyl Ester | 1700 - 1750 | Strong | Medium |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong | Weak |

| C-N Stretch | Morpholine | 1100 - 1200 | Medium | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| CH Stretch (aliphatic) | Morpholine, Methyl | 2800 - 3000 | Medium | Medium |

| CH Stretch (aromatic) | Benzene Ring | 3000 - 3100 | Medium | Strong |

UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the substituted benzene ring. The presence of the electron-donating morpholino group and the electron-withdrawing ester group, both conjugated with the aromatic system, will likely lead to absorption bands in the UV region. The solvent environment can also influence the position of the absorption maxima, an effect that can be modeled using implicit or explicit solvent models in the calculations. youtube.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its interactions with its environment. MD simulations are particularly useful for studying conformational changes and the influence of solvent molecules. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of the conformational landscape of the molecule in a more realistic environment and can reveal the preferred conformations in solution. nih.gov

MD simulations can also be used to calculate various properties such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different parts of the solute molecule. This information is crucial for understanding solvation effects on the molecule's structure and reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling and Derivation for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models can then be used to predict the properties of new, un-synthesized compounds.

For a series of analogues of this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or even biological activity. The process involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of the molecular structure) are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the developed model is assessed using various statistical metrics and external validation sets.

Once a robust QSPR model is established, it can be used to predict the properties of new analogues of this compound by simply calculating their molecular descriptors and inputting them into the model equation.

Reactivity, Chemical Transformations, and Derivatization Studies of Methyl 5 Fluoro 2 Morpholinobenzoate

Reactions at the Ester Moiety

The methyl ester group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental transformation. For aromatic esters like Methyl 5-Fluoro-2-morpholinobenzoate, this reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). The final step is an irreversible protonation of the carboxylate during acidic workup to afford the carboxylic acid, 5-fluoro-2-morpholinobenzoic acid. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.

Acid-catalyzed hydrolysis, conversely, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. This reaction is generally reversible. For similar methyl esters, base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis. nih.gov For instance, the hydrolysis of methyl benzoate (B1203000) has a second-order alkaline hydrolysis rate constant of 7.87 x 10⁻² L/mol-sec, leading to a half-life of 10 days at a pH of 9. nih.gov In a laboratory setting, heating a methyl ester under reflux with aqueous sodium hydroxide in a solvent like methanol is a common procedure for achieving complete hydrolysis. chemspider.com

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in a large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation as it forms.

The mechanism is analogous to hydrolysis, with an alkoxide ion (in base-catalyzed reactions) or an alcohol molecule (in acid-catalyzed reactions) acting as the nucleophile instead of hydroxide or water. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product.

Amidation and Reduction to Alcohols or Aldehydes

The ester group of this compound can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is typically less facile than hydrolysis and often requires heating or the use of specific activating agents. The direct reaction with an amine can be slow due to the relatively poor leaving group nature of the methoxide (B1231860) ion.

Reduction of the ester moiety offers a pathway to primary alcohols or aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (5-fluoro-2-morpholinophenyl)methanol. This reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol.

Selective reduction to the aldehyde is more challenging and requires the use of less reactive, sterically hindered reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this transformation by stopping the reaction at the aldehyde stage.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents: the fluorine atom, the morpholino group, and the methyl ester group. The morpholino group, with its nitrogen atom adjacent to the ring, is a strong electron-donating group and an ortho-, para-director. The fluorine atom is an ortho-, para-directing deactivator, while the methyl ester is an electron-withdrawing group and a meta-director. The combined effect of these groups determines the feasibility and outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)

In electrophilic aromatic substitution (SₑAr) reactions, the electron-donating morpholino group is the most powerful activating group on the ring, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the 5-position is already occupied by the fluorine atom. The 3-position is ortho to the activating morpholino group and meta to both the deactivating fluorine and ester groups. Therefore, electrophilic substitution is most likely to occur at the 3-position.

For example, in the nitration of a similar compound, methyl benzoate, the electron-withdrawing ester group directs the incoming nitro group to the meta position. youtube.com However, the presence of the strongly activating morpholino group in this compound would override this effect. Aromatic compounds with electron-donating groups generally exhibit higher reaction rates in SₑAr compared to those with electron-withdrawing groups. youtube.comnih.gov

The reaction conditions for electrophilic substitution would need to be carefully controlled to avoid side reactions. For instance, nitration would likely proceed under milder conditions than those required for deactivated rings, and halogenation could be achieved with a halogen and a Lewis acid catalyst.

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the fluorine atom is a potential leaving group. The ring is activated towards nucleophilic attack by the electron-withdrawing methyl ester group, but this effect is counteracted by the powerful electron-donating morpholino group.

For an SₙAr reaction to occur at the 5-position (displacing the fluorine), a strong electron-withdrawing group would ideally be located at the ortho (position 4 or 6) or para (position 2) position relative to the fluorine. The morpholino group at the 2-position is strongly electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SₙAr mechanism. libretexts.orgnih.gov Therefore, direct nucleophilic substitution of the fluorine atom is generally considered unlikely under standard SₙAr conditions. However, in highly activated systems, such as polyfluoroarenes, SₙAr reactions can proceed, often with selectivity for the para position. nih.gov

Directed Ortho Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-BuLi, s-BuLi, or t-BuLi, to facilitate deprotonation at a proximate ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles to introduce new substituents with high regiocontrol. organic-chemistry.org

In the case of this compound, the molecule possesses two potential directing groups: the C2-morpholino group and the C1-methyl ester. The tertiary amine functionality of the morpholine (B109124) ring is recognized as a moderately effective DMG. wikipedia.orgorganic-chemistry.org It can coordinate the lithium cation, directing deprotonation to the C3 position. Conversely, the ester carbonyl, while a potential coordinating site, is also susceptible to nucleophilic attack by the organolithium reagent.

However, the primary directing influence is expected to be the morpholino group. The hierarchy of directing groups generally places tertiary amines and amides as more potent than esters for DoM. harvard.edu Therefore, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered alkyllithium at low temperatures (e.g., -78 °C in THF) is predicted to selectively generate the C3-lithiated species. Subsequent reaction with an electrophile (E+) would yield the 3-substituted product. This strategy provides a direct route to contiguously substituted aromatic systems that are often challenging to access through classical electrophilic aromatic substitution.

Reactions Involving the Morpholine Ring

The morpholine moiety of the title compound offers additional sites for chemical modification, primarily at the nitrogen atom, although the ring itself is generally stable.

N-Alkylation and Acylation Reactions

The nitrogen atom of the morpholine ring, being a secondary amine derivative attached to an aromatic ring, exhibits reduced nucleophilicity compared to its aliphatic counterparts due to the delocalization of its lone pair into the benzene ring. Despite this, N-alkylation and N-acylation are feasible under appropriate conditions.

N-Alkylation: The introduction of an alkyl group onto the morpholine nitrogen typically requires reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. reddit.com Due to the reduced nucleophilicity of the N-aryl morpholine, stronger bases and more polar solvents such as DMF or acetonitrile (B52724) may be necessary to drive the reaction to completion. reddit.com The use of catalytic potassium iodide can also facilitate the reaction with alkyl chlorides or bromides via the Finkelstein reaction. reddit.com

N-Acylation: Acylation of the morpholine nitrogen can be achieved using acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (HCl or carboxylic acid). For less reactive N-aryl systems, more forceful conditions may be required, such as heating or the use of a super-nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). reddit.com In some cases, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of the acylating agent can be effective. reddit.com For instance, reacting the substrate with benzoyl chloride in the presence of pyridine would be expected to yield the corresponding N-benzoyl derivative.

Ring-Opening Reactions (if applicable under specific conditions)

The morpholine ring is a saturated heterocycle and is generally robust under many reaction conditions. Ring-opening of simple N-aryl morpholines is not a common transformation and typically requires harsh conditions that would likely not be compatible with the ester functionality on the aromatic ring. While ring-opening polymerizations are known for morpholine-2,5-dione (B184730) derivatives, these are activated systems. acs.org Similarly, synthetic routes to morpholines may involve the ring-opening of more strained heterocycles like activated aziridines, but the reverse reaction for a stable morpholine is energetically unfavorable. nih.govresearchgate.net Therefore, under standard synthetic conditions, the morpholine ring of this compound is expected to remain intact.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Aromatic Halogen Substituents

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound does not possess a suitable halogen for direct coupling (the C-F bond is generally unreactive under these conditions), its halogenated derivatives are excellent substrates for such transformations. For example, a hypothetical precursor like Methyl 4-bromo-5-fluoro-2-morpholinobenzoate would be a versatile intermediate for introducing a wide range of substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. libretexts.org The reaction is typically catalyzed by a Pd(0) complex with phosphine (B1218219) ligands and requires a base. libretexts.org Coupling of Methyl 4-bromo-5-fluoro-2-morpholinobenzoate with an arylboronic acid, such as phenylboronic acid, would yield a biaryl product. The reaction tolerates a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene. libretexts.org The reaction is catalyzed by a palladium source and requires a base. nih.gov Reacting the bromo-derivative with an alkene like styrene (B11656) or methyl acrylate (B77674) would introduce a styrenyl or acrylate group at the C4 position, respectively. libretexts.orgbeilstein-journals.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This method would allow for the introduction of an alkynyl substituent onto the aromatic ring, a valuable handle for further transformations or for incorporation into conjugated systems. nih.govyoutube.com

The following table summarizes representative conditions for these cross-coupling reactions on a hypothetical bromo-substituted analogue.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | Methyl 5-fluoro-4-phenyl-2-morpholinobenzoate |

| Heck | Styrene | Pd(OAc)₂ | NEt₃ | DMF | Methyl 5-fluoro-4-styryl-2-morpholinobenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | Methyl 5-fluoro-2-morpholino-4-(phenylethynyl)benzoate |

Synthesis of Libraries of Analogues and Derivatives for Structure-Reactivity Studies

The chemical tractability of the this compound scaffold makes it an excellent starting point for the generation of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Diverse libraries can be constructed by systematically modifying different parts of the molecule. nih.govchemrxiv.orgchemrxiv.org

A common strategy involves using a halogenated intermediate, such as Methyl 4-bromo-5-fluoro-2-morpholinobenzoate , as a central building block. High-throughput synthesis platforms can then be employed to perform an array of parallel cross-coupling reactions.

Suzuki Library: A collection of diverse aryl and heteroaryl boronic acids can be coupled to the bromo-intermediate to explore the effect of different aromatic substituents at the C4 position.

Heck Library: A variety of alkenes can be used to introduce different vinyl groups, modifying the size, electronics, and conformational flexibility of the C4-substituent.

Sonogashira Library: Coupling with a range of terminal alkynes provides access to rigid, linear linkers and functional groups that can be further derivatized.

Furthermore, derivatization of the morpholine nitrogen via N-alkylation or N-acylation reactions with a library of alkyl halides or acyl chlorides can provide another axis of structural diversity. nih.gov A multi-dimensional library can be generated by combining these approaches, for example, by first creating a C4-substituted library via cross-coupling and then derivatizing the morpholine nitrogen of each member.

Catalytic Applications in Organic Synthesis Utilizing this compound as a Ligand or Precursor (if applicable)

While nitrogen-containing heterocycles are frequently employed as ligands in transition metal catalysis, there is currently no significant body of literature describing the specific use of this compound or its close analogues as ligands or ligand precursors. The morpholine nitrogen possesses a lone pair of electrons that could potentially coordinate to a metal center. However, its N-aryl substitution significantly reduces its basicity and coordinating ability. In palladium-catalyzed cross-coupling reactions, highly electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are typically required to achieve high catalytic activity. nih.govprinceton.edu It is unlikely that the unfunctionalized morpholine nitrogen of the title compound would be a sufficiently strong ligand to stabilize the catalytic species effectively in most transformations. Therefore, this does not appear to be a common or established application for this particular compound.

Potential Applications of Methyl 5 Fluoro 2 Morpholinobenzoate in Advanced Materials and Chemical Sciences

Role as a Synthetic Building Block for Complex Organic Architectures

Methyl 5-fluoro-2-morpholinobenzoate is classified as a heterocyclic and fluorinated building block, indicating its primary role as a starting material or intermediate in the synthesis of more complex organic structures. ossila.combldpharm.com The presence of multiple reactive sites—the ester, the fluorine atom, and the morpholine (B109124) ring—allows for a variety of chemical transformations, making it a versatile tool for organic chemists.

The ester group can be hydrolyzed to the corresponding carboxylic acid (5-Fluoro-2-morpholinobenzoic acid) or can undergo transesterification to introduce different alkyl groups. The fluorine atom and the morpholine ring influence the electronic properties of the benzene (B151609) ring and can direct further substitutions. The morpholine moiety, a saturated heterocycle, can participate in various reactions and influences the solubility and conformational properties of the resulting molecules.

Precursor for Functional Polymers

While direct polymerization of this compound is not a common application, its derivative, 5-Fluoro-2-morpholinobenzoic acid, holds potential as a monomer for the synthesis of functional polymers. For instance, analogous compounds like 5-Chloro-2-fluorobenzoic acid are utilized in the synthesis of poly(phenylene ether)-based electrolyte membranes. ossila.com In a similar vein, 5-Fluoro-2-morpholinobenzoic acid could be converted to an acid chloride and subsequently used in condensation polymerizations to create polyesters or polyamides.

The incorporation of the fluoro and morpholino groups into the polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics. The fluorine atom, in particular, is known to enhance the performance of polymers in electronic applications.

Table 1: Potential Polymer Classes from 5-Fluoro-2-morpholinobenzoic Acid

| Polymer Class | Potential Monomer | Potential Polymerization Method | Potential Polymer Properties |

| Polyesters | 5-Fluoro-2-morpholinobenzoic acid | Condensation polymerization with diols | Enhanced thermal stability, specific solubility |

| Polyamides | 5-Fluoro-2-morpholinobenzoic acid | Condensation polymerization with diamines | Improved chemical resistance, altered mechanical properties |

| Poly(phenylene ether)s | Derivatives of 5-Fluoro-2-morpholinobenzoic acid | Oxidative coupling polymerization | High proton conductivity, suitable for fuel cell membranes |

Components in Supramolecular Assemblies

The structure of 5-Fluoro-2-morpholinobenzoic acid, the parent acid of the title compound, is well-suited for the formation of supramolecular assemblies. ossila.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the fluorine atom and the oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. These non-covalent interactions can guide the self-assembly of molecules into well-defined, ordered structures.

For example, related fluorinated benzoic acids are known to form dimers and other supramolecular motifs through hydrogen bonding. nih.govresearchgate.net The interplay of these interactions in 5-Fluoro-2-morpholinobenzoic acid could lead to the formation of one-, two-, or three-dimensional networks, which are of interest in crystal engineering and materials science.

Applications in Crystal Engineering and Co-crystallization Studies

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The ability of a molecule to form predictable intermolecular interactions is key to this field.

Design of New Crystalline Materials with Desired Properties

The functional groups on 5-Fluoro-2-morpholinobenzoic acid make it a promising candidate for co-crystallization studies. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. By choosing an appropriate co-former, it is possible to tune the properties of the resulting crystalline material, such as solubility, stability, and melting point.

The carboxylic acid group of 5-Fluoro-2-morpholinobenzoic acid can form robust hydrogen bonds with complementary functional groups on a co-former, such as amides or pyridines. The fluorine atom can participate in weaker C-H···F and F···F interactions, which can further stabilize the crystal packing. nih.govresearchgate.net

Investigation of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have significantly different physical properties. The conformational flexibility of the morpholine ring and the potential for various hydrogen bonding patterns in 5-Fluoro-2-morpholinobenzoic acid suggest that it may exhibit polymorphism. The study of its crystallization under different conditions (e.g., different solvents, temperatures) could reveal the existence of multiple polymorphs with distinct properties.

Exploration in Sensor Technology or Optoelectronic Materials (if relevant to chemical structure)

The presence of a fluorinated benzene ring in this compound suggests its potential relevance in the field of sensor technology and optoelectronics. Fluorinated aromatic compounds are known to have unique electronic properties, including high electron affinity and altered photophysical characteristics.

While there is no direct research on the use of this specific compound in these applications, related fluorinated and morpholine-containing molecules have been investigated for such purposes. The introduction of a fluorinated morpholinobenzoate moiety into a larger conjugated system could be a strategy to fine-tune the electronic and optical properties of materials for use in devices like organic light-emitting diodes (OLEDs) or chemical sensors. The morpholine group can also provide a site for further functionalization to attach the molecule to a surface or to another component of a device.

Use as a Model Compound for Fundamental Reaction Mechanism Studies

There is no available research that describes the use of this compound as a model compound to investigate reaction mechanisms.

Integration into Analytical Reagents or Research Tools (non-biological)

No literature could be found detailing the synthesis or application of this compound as a component of analytical reagents or as a tool for non-biological research purposes.

Due to the absence of any dedicated research on this specific compound, the creation of data tables and a detailed article as per the provided outline is not possible at this time.

Future Directions and Emerging Research Avenues for Methyl 5 Fluoro 2 Morpholinobenzoate Research

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for compounds like Methyl 5-fluoro-2-morpholinobenzoate often rely on established, yet potentially inefficient, methods. Future research will likely focus on creating more streamlined, high-yield, and cost-effective synthetic pathways.

Key Research Thrusts:

Advanced Halogen Exchange (Halex) Reactions: While traditional for aromatic fluorination, new catalysts and conditions for the Halex reaction could improve efficiency and reduce the harshness of reaction conditions. dovepress.com

Palladium-Free Coupling Reactions: Research into palladium-free reactions, such as those using 2Li-BPn and decafluorobiphenyl, offers a lower-cost and versatile alternative for creating complex fluoroarene molecules. beilstein-journals.org

Novel Morpholine (B109124) Synthesis: Traditional morpholine synthesis can be inefficient. acs.orgnih.gov A promising future approach involves a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium t-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines, which could be adapted for this compound's synthesis. acs.orgnih.govorganic-chemistry.org

Flow Chemistry: Utilizing microfluidic flow modules for reactions allows for controlled, safe, and versatile chemistry, which is particularly beneficial when dealing with reactive intermediates common in fluorination reactions. sciencedaily.combritishwaterfilter.com

Application of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity

The complexity of chemical reactions makes predicting outcomes a significant challenge. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity by learning from vast datasets of chemical information. chemcopilot.comchemai.io

Potential Applications:

Property Prediction: AI models can be trained to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for pharmaceutical development. chemcopilot.comnih.gov

Reactivity and Yield Prediction: By analyzing molecular structures represented as fingerprints, ML algorithms can predict reaction outcomes, including yields and stereoselectivities, for novel reactions involving the compound. acs.orgspecialchem.com This can significantly reduce the amount of trial-and-error experimentation.

Reaction Optimization: AI can be used to map complex reaction landscapes and identify optimal conditions (e.g., reagents, solvents, temperature) for synthesizing this compound with high yield and purity. chemcopilot.comacs.org

Exploration of High-Throughput Screening for New Derivatizations

High-throughput screening (HTS) automates and miniaturizes experiments, allowing for the rapid testing of thousands to millions of samples for biological activity or desired properties. nuvisan.com This technology is pivotal for accelerating the discovery of new functional molecules.

Future Screening Strategies:

Library Synthesis: HTS can be combined with automated, nanoscale synthesis to rapidly create large libraries of derivatives of this compound. rsc.org This involves systematically modifying the core structure to explore a wider chemical space.

Screening Cascades: Custom-tailored screening cascades can be designed to identify derivatives with specific activities. nuvisan.com For instance, screening could target interactions with specific proteins for drug discovery or unique physical properties for materials science applications. rsc.orgbiorxiv.org

Derivatization for Analysis: Research into new derivatization agents, such as diphenyl diazomethane (B1218177) or 3-(chlorosulfonyl)benzoic acid, can facilitate the rapid and sensitive analysis of derivatives in various matrices using techniques like gas or liquid chromatography-mass spectrometry. nih.govnih.gov

Advanced In-situ Spectroscopic Monitoring of Reactions Involving the Compound

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced spectroscopic techniques are central to this endeavor.

Monitoring Techniques and Their Potential:

NMR and IR Spectroscopy: Aromatic compounds exhibit unique spectral fingerprints in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. fiveable.me In-situ NMR and IR could be employed to track the progress of the nucleophilic substitution reaction where morpholine displaces a group on the fluorobenzoate ring, providing real-time data on reactant consumption and product formation.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. It can be used to monitor the reaction and, when combined with computational methods like Density Functional Theory (DFT), can help identify and quantify fluorinated byproducts. nih.govacs.org

Integrated Sensor Technology: The use of multiple in-situ sensors to monitor variables like temperature, color, and pressure can generate large datasets. chemai.io This data can be fed into machine learning models to enhance the prediction of reaction outcomes and ensure process control. chemai.io

Investigation into Niche Material Science Applications

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, making them attractive for materials science. numberanalytics.comresearchgate.net Fluorinated aromatics are known to enhance thermal stability, chemical resistance, and can create unique intermolecular interactions. numberanalytics.comrsc.org

Potential Application Areas:

Fluoropolymers: As a fluorinated aromatic compound, this compound could serve as a monomer or an additive in the synthesis of advanced fluoropolymers with tailored properties. numberanalytics.comacs.org

Organic Electronics: Fluorinated aromatics are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.com The specific electronic properties of this compound could be investigated for its potential in this or other organic electronic applications.

Liquid Crystals: The introduction of fluorine is a known strategy in the design of liquid crystalline materials. researchgate.net The rigid core and potential for specific intermolecular interactions make this compound a candidate for exploration in this field.

Fluorous Materials: The compound could be a building block for "fluorous" materials, which have applications in catalysis and gas storage due to properties like low surface tension and enhanced stability. rsc.org

Contribution to Green Chemistry Initiatives and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com There is a significant push to develop more environmentally friendly methods for synthesizing fluorinated compounds. pharmtech.com

Strategies for Sustainable Synthesis:

PFAS-Free Synthesis: Future research will focus on avoiding per- and polyfluoroalkyl substances (PFAS) as reagents. sciencedaily.combritishwaterfilter.com This can be achieved by using safer fluorine sources, such as cesium fluoride (B91410), in flow chemistry systems. britishwaterfilter.com

Enzymatic Synthesis: The use of enzymes, such as fluorinases, lipases, and transaminases, offers a highly selective and mild alternative to traditional chemical synthesis for creating fluorinated compounds. nih.gov This approach, known as enzymatic fluorination, is a key area of green chemistry research.

Atom Economy: Developing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. dovepress.com This includes exploring redox-neutral reactions and minimizing the use of protecting groups. nih.gov

Safer Solvents and Reagents: A move towards less hazardous reagents, such as replacing toxic SO₂F₂ gas in sulfonyl fluoride synthesis, and using greener solvents will be crucial for the sustainable production of this and similar compounds. eurekalert.org

Q & A

Q. What are the optimal conditions for synthesizing Methyl 5-Fluoro-2-morpholinobenzoate?

- Methodological Answer : The compound can be synthesized via a nucleophilic substitution or condensation reaction. For example, a similar morpholine-containing benzoate derivative was synthesized by reacting 2-fluoro-5-formyl-benzoic acid with morpholine in the presence of Zn(OAc)₂·2H₂O (catalyst) and TMS-CN in chloroform at room temperature for 12 hours . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of morpholine to aldehyde), solvent choice (chloroform for mild polarity), and catalyst loading. Post-reaction extraction with methylene chloride and drying over MgSO₄ are recommended .

Q. How should purification be performed to isolate high-purity this compound?

- Methodological Answer : After synthesis, the crude product is typically extracted with methylene chloride (3 × 50 mL) and washed with brine to remove impurities. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) or recrystallization (using methanol or ethanol) can further purify the compound. Evidence suggests that unoptimized crude yields may require additional purification steps for analytical-grade purity .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : Use FTIR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, morpholine ring vibrations). ¹H/¹³C NMR can resolve aromatic protons (e.g., fluorine-substituted benzene signals) and morpholine methylene groups. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak). Cross-validate with computational methods (e.g., DFT for vibrational frequencies) .

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer : Refer to safety data sheets for morpholinobenzoate analogs:

- Avoid skin/eye contact (H315/H319 hazards). Use PPE (gloves, goggles) and fume hoods .

- Store at 2–8°C in airtight containers to prevent decomposition .

- Incompatible with strong oxidizers; fire hazards include CO and NOx emissions .

Q. How can researchers screen for biological activity of this compound?

- Methodological Answer :

- Enzyme assays : Test inhibition/activation of target enzymes (e.g., kinases) using fluorogenic substrates.

- Cell-based studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages).

- Morpholine derivatives are often explored in medicinal chemistry for their solubility and bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer : Perform QSAR analysis to correlate structural features (e.g., fluorine position, morpholine substituents) with bioactivity. Use software like Schrödinger or MOE to model binding interactions with target proteins (e.g., docking studies). Validate predictions with synthetic analogs and in vitro assays .

Q. What reaction mechanisms explain the stability of the morpholine ring under acidic/basic conditions?

- Methodological Answer : The morpholine ring’s stability is pH-dependent. Under acidic conditions, protonation of the oxygen may lead to ring-opening via nucleophilic attack. In basic conditions, deprotonation could destabilize the ring. Monitor degradation products using LC-MS and propose mechanisms via kinetic studies .

Q. How does temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 25°C, 40°C, and 60°C for 1–6 months.

- Analyze degradation via HPLC (monitor parent peak area).

- Morpholine-containing compounds are sensitive to hydrolysis; use Karl Fischer titration to track moisture uptake .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer :

- HPLC-UV/FLD : Detect low-abundance impurities (e.g., unreacted starting materials) with a C18 column and acetonitrile/water mobile phase.

- LC-MS/MS : Identify unknown degradation products with high sensitivity.

- Calibrate against reference standards (e.g., 5-Fluoro-2-hydroxybenzoic acid for related analogs) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Compare experimental variables: cell lines (e.g., HEK293 vs. HeLa), assay conditions (serum concentration, incubation time).

- Replicate studies using standardized protocols (e.g., NIH guidelines for dose-response curves).

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.